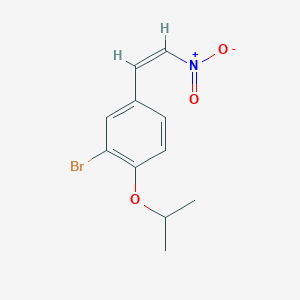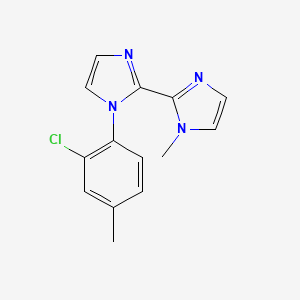
2-bromo-1-isopropoxy-4-(2-nitrovinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-isopropoxy-4-(2-nitrovinyl)benzene, commonly known as BNIP, is a chemical compound with potential applications in scientific research. This compound belongs to the family of nitroaromatic compounds and is synthesized through a multi-step process. BNIP has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of BNIP is not fully understood. However, it is believed that BNIP may exhibit its anti-cancer properties through the inhibition of certain enzymes involved in cancer cell growth. Additionally, BNIP may exhibit its antimicrobial properties through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
BNIP has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BNIP has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. BNIP has also been found to exhibit antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNIP in lab experiments is its potential anti-cancer properties. This makes it a promising candidate for cancer research. Additionally, BNIP has been found to exhibit antimicrobial properties, making it a potential candidate for research on antimicrobial agents. However, one limitation of using BNIP in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and concentration of BNIP for use in lab experiments.
Orientations Futures
There are several future directions for research on BNIP. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, further research is needed to determine the safe dosage and concentration of BNIP for use in lab experiments.
Méthodes De Synthèse
The synthesis of BNIP involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride in the presence of dimethylformamide. This results in the formation of 2-bromo-1-methoxy-4-(2-nitrovinyl)benzene. This intermediate compound is then reacted with isopropyl alcohol and hydrochloric acid to yield the final product, BNIP.
Applications De Recherche Scientifique
BNIP has been found to have potential applications in scientific research. It has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer research. BNIP has also been found to inhibit the growth of certain bacteria, making it a potential candidate for antimicrobial research. Additionally, BNIP has been found to have antioxidant properties, making it a potential candidate for research on oxidative stress.
Propriétés
IUPAC Name |
2-bromo-4-[(Z)-2-nitroethenyl]-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-8(2)16-11-4-3-9(7-10(11)12)5-6-13(14)15/h3-8H,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQLSNCTGQALQ-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C\[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5346741.png)
![5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5346743.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5346752.png)
![5-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5346757.png)
![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)

![3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)
![2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)

![4-(diethylamino)benzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5346786.png)